![molecular formula C7H10O2 B011054 甲基双环[1.1.1]戊烷-1-羧酸盐 CAS No. 106813-54-1](/img/structure/B11054.png)

甲基双环[1.1.1]戊烷-1-羧酸盐

描述

Synthesis Analysis

The synthesis of methyl bicyclo[1.1.1]pentane-1-carboxylate and its derivatives has been explored through various methodologies. Enantioselective C–H functionalization of bicyclo[1.1.1]pentanes (BCPs) provides access to chiral substituted BCPs, employing enantioselective intermolecular sp3 C–H insertion reactions of donor/acceptor diazo compounds catalyzed by the chiral dirhodium complex (Garlets et al., 2020). Another approach involves the synthesis of paddlanes having a bicyclo[1.1.1]pentane core via olefin metathesis involving unsaturated 1,3-dicarboxylate esters of varying chain length (Paquette & Méndez-Andino, 2001).

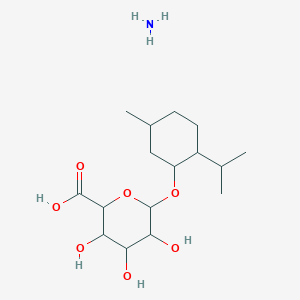

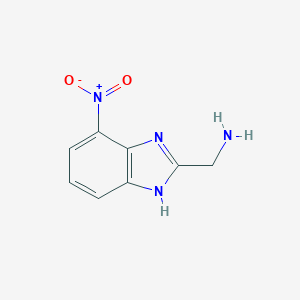

Molecular Structure Analysis

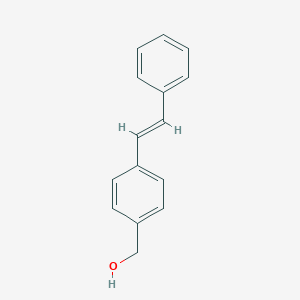

The molecular structure of methyl bicyclo[1.1.1]pentane-1-carboxylate showcases a highly strained carbocycle, fascinating for its metabolic stability and potential as bioisosteres in pharmaceutical applications. The structural integrity of this compound allows for the exploration of novel functionalization strategies without compromising its core structure (Garlets et al., 2020).

Chemical Reactions and Properties

BCPs undergo various chemical reactions, including radical acylation and aminoalkylation, to yield ketones and 3-alkylbicyclo[1.1.1]pentan-1-amines, respectively. These methodologies provide straightforward access to BCP derivatives, demonstrating the compound's versatility in synthetic chemistry and drug discovery applications (Li et al., 2022; Hughes et al., 2019).

Physical Properties Analysis

The physical properties of methyl bicyclo[1.1.1]pentane-1-carboxylate derivatives are influenced by their unique bicyclic structure. These properties include high passive permeability and improved metabolic stability, making BCPs attractive as bioisosteres in medicinal chemistry. The structural analyses and synthetic approaches underscore the compound's robustness and applicability in various chemical contexts (Garlets et al., 2020; Makarov et al., 2017).

Chemical Properties Analysis

BCP derivatives exhibit a range of chemical properties, including reactivity towards different types of chemical transformations. These transformations leverage the compound's strained structure for the creation of novel BCP-based molecules with potential pharmaceutical applications. The diversity in functionalization strategies highlights the chemical versatility of BCPs and their derivatives (Garlets et al., 2020; Li et al., 2022).

科学研究应用

双环[1.1.1]戊烷环系的研究:它被用来研究 3-卤代取代的双环[1.1.1]戊烷-1-羧酸的性质 (Adcock 等人,1999).

生物等排体的合成:该化合物在 2,2-二氟代双环[1.1.1]戊烷的选择性合成中发挥重要作用,后者作为药物候选物中的生物等排体,以增强其理化性质 (Ma 等人,2019).

双芳基化双环[1.1.1]戊烷的合成:它用于合成双芳基化双环[1.1.1]戊烷,它可以是内炔和 mGluR5 拮抗剂的生物等排体 (Makarov 等人,2017).

酸度计算:甲基双环[1.1.1]戊烷-1-羧酸盐有助于计算 3-和 4-取代双环辛烷-1-羧酸的酸度 (Wiberg, 2002).

分子构建模块:它可以用作合成复杂共价或超分子支架的分子构建模块,用于构建分子级器件或材料 (Kaleta 等人,2010).

药物发现:它提供了对具有广泛底物范围的双环[1.1.1]戊烷酮的直接访问,这对药物发现很有用 (Li 等人,2022).

丙型肝炎病毒抑制剂:它用于研究丙型肝炎病毒非结构蛋白 5B 抑制剂 (Zhuo 等人,2016).

各种双环[2.1.0]戊烷的合成:甲基双环[1.1.1]戊烷-1-羧酸盐用于合成各种双环[2.1.0]戊烷,这些戊烷具有多种科学研究应用 (Brook & Brophy, 1985).

药物发现中的高价值生物等排体:它被认为是药物发现中 1,4-二取代苯环、内炔和叔丁基的具有高价值的生物等排体 (Kanazawa & Uchiyama, 2018).

手性双环[1.1.1]戊烷的合成:用于合成对映体富集的 α-手性双环[1.1.1]戊烷,在药物化学中很重要 (Wong 等人,2019).

药物化学的构建模块:它是药物、组合和生物共轭化学的有前途的构建模块 (Kokhan 等人,2017).

属性

IUPAC Name |

methyl bicyclo[1.1.1]pentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-9-6(8)7-2-5(3-7)4-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFOFQQASSASLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC(C1)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl bicyclo[1.1.1]pentane-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

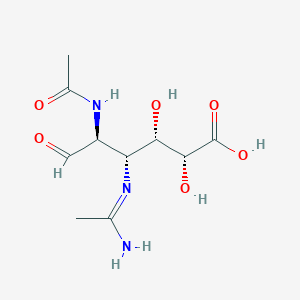

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)

![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)